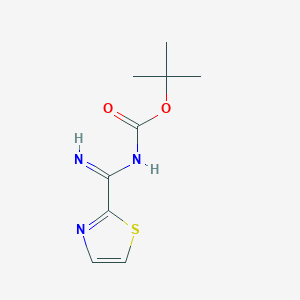![molecular formula C13H17Cl3N2OSi B14029835 2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole](/img/structure/B14029835.png)
2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
The synthesis of 2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole typically involves several steps. One common method includes the reaction of 2-(trimethylsilyl)ethoxymethyl chloride with a suitable benzimidazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
化学反応の分析
2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate. Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
科学的研究の応用
2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets simultaneously .
類似化合物との比較
2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole can be compared with other similar compounds such as:
2-(Trimethylsilyl)ethoxymethyl chloride: This compound is used as a reagent for protecting groups in organic synthesis.
Triclopyr: An organic compound used as a systemic herbicide and fungicide.
1,1,2-Trichloroethane: A chlorinated hydrocarbon used as a solvent and in chemical synthesis .
These compounds share some structural similarities but differ in their specific applications and chemical properties, highlighting the uniqueness of this compound.
特性
分子式 |
C13H17Cl3N2OSi |
|---|---|
分子量 |
351.7 g/mol |
IUPAC名 |
trimethyl-[2-[(2,5,6-trichlorobenzimidazol-1-yl)methoxy]ethyl]silane |
InChI |
InChI=1S/C13H17Cl3N2OSi/c1-20(2,3)5-4-19-8-18-12-7-10(15)9(14)6-11(12)17-13(18)16/h6-7H,4-5,8H2,1-3H3 |
InChIキー |
JUBUWYCYGDMYTC-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCOCN1C2=CC(=C(C=C2N=C1Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B14029753.png)











![Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14029848.png)

